molecular formula C8H15ClN2O B8443375 1-Chloro-3-(1-methylcyclohexyl)urea

1-Chloro-3-(1-methylcyclohexyl)urea

Cat. No.: B8443375
M. Wt: 190.67 g/mol
InChI Key: YFURVVGEOPTKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-(1-methylcyclohexyl)urea is a urea derivative characterized by a chloro substituent and a 1-methylcyclohexyl group attached to the urea backbone. Urea derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis, with structural variations influencing their reactivity, solubility, and biological activity.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

1-chloro-3-(1-methylcyclohexyl)urea

InChI

InChI=1S/C8H15ClN2O/c1-8(10-7(12)11-9)5-3-2-4-6-8/h2-6H2,1H3,(H2,10,11,12)

InChI Key

YFURVVGEOPTKEU-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NC(=O)NCl

Origin of Product

United States

Comparison with Similar Compounds

1-(3-Chlorophenyl)urea (9p)

  • Structure : A urea with a 3-chlorophenyl substituent.
  • Synthesis: Prepared via oxidative coupling of 3-chlorobenzamide with NH₃ in methanol using phenyliodine diacetate (PIDA), yielding 89% product after purification .
  • Applications : Likely serves as an intermediate in drug synthesis due to its aromatic chloro group, which can participate in further substitution reactions.

1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea

  • Structure : Features a benzyl group, 4-chlorophenyl group, and methoxy substituent on the urea nitrogen.
  • Properties :
    • Molecular formula: C₁₅H₁₅ClN₂O₂
    • Molar mass: 290.74 g/mol
    • Density: ~1.29 g/cm³
    • pKa: ~12.75 (basic due to methoxy group) .
  • The bulky benzyl group may hinder steric access in enzymatic or catalytic processes.

1-(2-Amino-ethyl)-3-cyclohexyl-urea

  • Structure: Contains a cyclohexyl group and a 2-aminoethyl chain.
  • Properties :
    • Molecular formula: C₉H₁₉N₃O
    • Molar mass: 185.27 g/mol .
  • Key Differences: The aminoethyl group introduces basicity, enabling protonation at physiological pH, which could enhance bioavailability. The cyclohexyl group contributes to lipophilicity, favoring membrane permeability.

1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (Methyl CCNU)

  • Structure : A nitrosourea with a 2-chloroethyl group and 4-methylcyclohexyl substituent.
  • Properties :
    • Generates DNA cross-links and strand breaks, with differential repair observed in resistant vs. sensitive tumor cells .
    • Metabolized to hydroxylated cyclohexylamines and conjugates in vivo, with ~44% excreted as free/conjugated amines in rats .
  • Key Differences: The nitroso group confers alkylating activity, making it a chemotherapeutic agent. In contrast, non-nitrosated ureas like 1-Chloro-3-(1-methylcyclohexyl)urea lack this reactivity, suggesting divergent applications.

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications
This compound (Theoretical) C₈H₁₄ClN₂O ~189 (estimated) Chloro, 1-methylcyclohexyl Potential agrochemical intermediate
1-(3-Chlorophenyl)urea (9p) C₇H₇ClN₂O 170.60 3-Chlorophenyl Drug synthesis intermediate
1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea C₁₅H₁₅ClN₂O₂ 290.74 Benzyl, 4-chlorophenyl, methoxy High lipophilicity; enzyme inhibition
1-(2-Amino-ethyl)-3-cyclohexyl-urea C₉H₁₉N₃O 185.27 Cyclohexyl, 2-aminoethyl Bioactive scaffold; enhanced solubility
Methyl CCNU C₉H₁₆ClN₃O₂ 233.70 2-Chloroethyl, 4-methylcyclohexyl, nitroso Chemotherapeutic alkylating agent

Structural and Functional Insights

  • Substituent Effects :

    • Chloro Groups : Enhance electrophilicity, facilitating nucleophilic substitution (e.g., in 1-(3-Chlorophenyl)urea) .
    • Cyclohexyl Groups : Increase steric bulk and lipophilicity, impacting membrane permeability and metabolic stability .
    • Nitroso Groups : Enable DNA alkylation, critical for anticancer activity in nitrosoureas .
  • Synthetic Pathways :

    • Halogenated precursors (e.g., chlorobenzamides) are common starting materials for aryl-substituted ureas .
    • Enzymatic resolution (e.g., CALB-catalyzed kinetic resolution) is employed for chiral urea derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.